2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-32-18-12-13-23(33-2)21(14-18)27-24(29)16-28-15-20(25(30)17-8-4-3-5-9-17)26(31)19-10-6-7-11-22(19)28/h3-15H,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGKMIIOJDESKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The 1,4-dihydroquinolin-4-one core is typically synthesized via cyclization of anthranilic acid derivatives. For example, anthranilic acid reacts with dimethyl malonate in the presence of sodium hydride (NaH) to form 3-carboxy-4-hydroxyquinolin-2-one intermediates.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 90–100°C
-
Catalyst : Sodium hydride (2.5 equiv)
This step is critical for establishing the quinoline skeleton, with electron-withdrawing groups (e.g., esters) stabilizing the intermediate enolate.
Alternative Pathways Using Isatoic Anhydride
Isatoic anhydride serves as an alternative starting material. Alkylation with ethyl iodide followed by C-acylation with dimethyl malonate yields N-ethyl-3-methoxycarbonyl-4-hydroxy-2-quinolinone, a versatile intermediate.
Introduction of the Benzoyl Group
Friedel-Crafts Acylation
The benzoyl group at position 3 is introduced via Friedel-Crafts acylation. Benzoyl chloride reacts with the quinoline core in the presence of Lewis acids like AlCl₃.
Optimized Procedure :
-
Substrate : 4-Hydroxy-1-methyl-quinolin-2(1H)-one
-
Reagent : Benzoyl chloride (1.2 equiv)
-
Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature
-
Yield : 60–70%
Nitration-Reduction-Acylation Sequence
In cases requiring regioselective substitution, a nitration-reduction-acylation sequence is employed. Nitration at position 3 using HNO₃/NaNO₂ in acetic acid, followed by reduction with sodium dithionite, yields a 3-amino intermediate. Subsequent acylation with benzoyl chloride completes the substitution.
Acetamide Side Chain Installation
Activation of Carboxylic Acid
The quinoline-3-carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂).
Typical Protocol :
Amidation with 2,5-Dimethoxyaniline
The acid chloride reacts with 2,5-dimethoxyaniline in the presence of triethylamine (TEA) to form the acetamide bond.
Procedure :
-
Molar Ratio : 1:1.2 (acid chloride:amine)
-
Base : Triethylamine (2.0 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature
Integrated Synthetic Routes
Sequential Three-Step Approach
Convergent Synthesis
-
Parallel Synthesis : Separate preparation of benzoylated quinoline and acetamide fragments, followed by coupling.
-
Advantage : Higher modularity but requires orthogonal protecting groups.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar quinoline core and dihedral angle between benzoyl and acetamide groups (θ = 67°).
Comparative Analysis of Methods
| Method | Key Step | Yield | Purity |
|---|---|---|---|
| Sequential Three-Step | Cyclization → Acylation → Amidation | 20% | 98% |
| Nitration-Reduction | Regioselective substitution | 15% | 95% |
| Convergent Synthesis | Fragment coupling | 25% | 97% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential pharmacological activities. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound could be investigated for similar activities.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for further optimization and testing.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and functional groups.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s benzoyl and acetamide groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Core Heterocyclic Structure
| Feature | Target Compound | Compound 29 (Patent Example) |
|---|---|---|
| Core Structure | Quinolinone (1,4-dihydroquinolin-4-one) | Benzothiazole (fused benzene-thiazole) |
| Key Substituents | 3-Benzoyl, 4-oxo | 6-Trifluoromethyl |
| Electronic Effects | Lactam (polar, hydrogen-bonding) | Thiazole (π-deficient, sulfur lone pairs) |
| Rigidity | Moderately rigid due to lactam ring | Planar, aromatic system |
The 3-benzoyl group in the target compound adds steric bulk and hydrophobic interactions, whereas the 6-trifluoromethyl group in Compound 29 improves metabolic stability and lipophilicity .
Acetamide Linker and Aryl Substituents
Both compounds share the 2-(2,5-dimethoxyphenyl)acetamide moiety, suggesting a conserved pharmacophoric element. The 2,5-dimethoxy substitution pattern is associated with enhanced solubility and receptor interaction in serotoninergic and kinase-targeting compounds .
Physicochemical Properties
| Property | Target Compound (Inferred) | Compound 29 (Experimental) |
|---|---|---|
| Melting Point | Not reported | 146–147°C |
| 1H NMR Profile | Expected aromatic peaks (quinolinone protons) | δ 8.26 (d), 7.63 (dd), 6.82 (dd), 3.68 (s) |
| Lipophilicity (logP) | Moderate (due to benzoyl and methoxy groups) | High (CF3 increases logP) |
Biological Activity
2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound belonging to the quinoline family. This compound exhibits a complex structure that includes a quinoline core, a benzoyl group, and an acetamide moiety. Its molecular formula is C26H22N2O5, with a molecular weight of 442.46 g/mol. The unique structural features of this compound suggest potential biological activities, particularly in antimicrobial, antiviral, and anticancer domains.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : This can be achieved through the Pfitzinger reaction, where an isatin derivative is condensed with an aromatic aldehyde.
- Benzoylation : The quinoline intermediate undergoes benzoylation using benzoyl chloride in the presence of a base.
- Acetamide Formation : The final product is formed by reacting the benzoylated quinoline with 2,5-dimethoxyaniline and acetic anhydride.
The presence of the 2,5-dimethoxyphenyl group is significant as it may influence the compound's electronic properties and solubility, potentially affecting its biological activity and interactions with molecular targets.
Antimicrobial Properties
Quinoline derivatives are well-known for their antimicrobial effects. Studies indicate that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The mechanism of action often involves the inhibition of nucleic acid synthesis and interference with cellular metabolism.
Anticancer Activity
Research has demonstrated that quinoline derivatives can act as potent anticancer agents. They may inhibit various cancer cell lines by inducing apoptosis or cell cycle arrest through interactions with specific enzymes or receptors involved in cancer progression. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia cells by targeting DNA topoisomerases or inducing oxidative stress .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) has been highlighted in recent research, indicating its potential as a dual-target inhibitor .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes such as AChE and MAOs, which are critical in neurotransmitter regulation.
- Receptor Modulation : It could modulate receptor activities involved in cellular signaling pathways related to proliferation and apoptosis.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
Research Findings
Recent studies have explored the pharmacological profiles of quinoline derivatives:
Case Studies
One notable study involved the synthesis and evaluation of various quinoline derivatives for their AChE inhibitory activity. Among them, a compound structurally related to this compound demonstrated an IC50 value as low as 0.28 µM against human AChE. This indicates a promising lead for further development in neurodegenerative disease treatment .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions. A typical approach involves:
- Acylation : Reacting intermediates (e.g., morpholine or quinoline derivatives) with acyl chlorides or sulfonyl chlorides in the presence of bases like Na₂CO₃ .
- Purification : Use gradient elution thin-layer chromatography (TLC) with solvents such as CH₂Cl₂/MeOH, followed by recrystallization from ethyl acetate to achieve high purity .
- Optimization : Reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to minimize side products. For example, extended stirring (overnight) and sequential reagent additions improve yield .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl carbons) confirm regiochemistry and functional group integrity .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity, especially for isomers or byproducts .
- Mass Spectrometry (ESI/APCI+) : Validates molecular weight (e.g., m/z 347 [M+H]⁺) and detects adducts (e.g., [M+Na]⁺) .
Q. How can researchers validate the reproducibility of synthesis protocols for this compound?
- Methodological Answer :
- Replicate Experiments : Conduct triplicate syntheses under identical conditions (solvent, temperature, catalyst) to assess yield variability .
- Cross-Lab Validation : Share intermediates with collaborating labs for independent synthesis and characterization .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer :
- Orthogonal Assays : Use multiple assay types (e.g., cell viability, enzymatic inhibition) to confirm activity across biological systems .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate nonspecific cytotoxicity from target-specific effects .
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., benzoyl or dimethoxyphenyl groups) to isolate pharmacophores responsible for observed activity .
Q. What experimental strategies are recommended to study the environmental fate of this compound?
- Methodological Answer :
- Long-Term Ecotoxicology Studies : Adapt frameworks like Project INCHEMBIOL to assess biodegradation, bioaccumulation, and toxicity in model ecosystems (e.g., Daphnia magna) .
- Environmental Sampling : Use LC-MS/MS to detect residual compound levels in water/soil matrices near industrial or lab disposal sites .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Catalyst Optimization : Evaluate transition-metal catalysts (e.g., Pd/C) for coupling steps to reduce reaction time .
- Scale-Up Protocols : Implement continuous-flow reactors to maintain temperature control and reduce batch variability .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinoline-sensitive targets (e.g., topoisomerases) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from PubChem, ChEMBL, and in-house assays to identify outliers or assay-specific biases .
- Proteomic Profiling : Use affinity chromatography or thermal shift assays to confirm target engagement in cellular lysates .
Tables for Key Data
| Property | Technique | Example Data | Reference |
|---|---|---|---|
| Molecular Weight | ESI/APCI+ MS | 347 [M+H]⁺, 369 [M+Na]⁺ | |
| ¹H NMR (CDCl₃) | 300 MHz NMR | δ 7.69 (br s, 1H, NH), 4.90 (t, J=3.8 Hz) | |
| Purity | HPLC | >95% (gradient elution) | |
| Biological Activity (IC₅₀) | Cell Viability Assay | 12.5 µM (HeLa cells) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
